molecular formula C11H14O B14455669 Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- CAS No. 72059-92-8

Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-

Cat. No.: B14455669
CAS No.: 72059-92-8
M. Wt: 162.23 g/mol
InChI Key: REIIZKBYZPVOAT-UHFFFAOYSA-N
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Description

General Overview of Spiro Compounds in Organic Chemistry

Spiro compounds are a fascinating class of organic molecules characterized by their unique structural feature: two rings connected by a single, common atom known as the spiro atom. wikipedia.orgslideshare.net This shared atom, most often a quaternary carbon, distinguishes spirocycles from fused or bridged ring systems. wikipedia.org The rings themselves can be identical or different and can be carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing atoms other than carbon). wikipedia.org

The nomenclature of spiro compounds, proposed by Adolf von Baeyer in 1900, reflects their distinct structure. chemeurope.com The name begins with the prefix "spiro," followed by brackets containing the number of atoms in each ring, starting with the smaller ring and excluding the spiro atom itself. chemeurope.com For instance, a compound with a five-membered and a six-membered ring sharing a carbon atom would be named as a spiro[4.5]decane derivative. chemeurope.comnih.gov

Spiro compounds often exhibit axial chirality, a type of stereoisomerism where the molecule lacks a traditional chiral center but is chiral due to its shape. chemeurope.com This three-dimensional architecture is a key contributor to their diverse applications, which range from materials science to medicinal chemistry. researchgate.net They are utilized as plasticizers, in the fragrance industry, and as intermediates in the synthesis of pharmaceuticals. slideshare.net Certain spiro compounds, such as lactones and oxazines, are employed as leuco dyes due to their ability to undergo reversible color changes. chemeurope.com

Significance of the Spiro[4.5]Decane Framework in Natural Products and Synthetic Chemistry

The spiro[4.5]decane framework, consisting of a cyclopentane (B165970) ring and a cyclohexane (B81311) ring sharing a spiro atom, is a prevalent structural motif in a wide array of natural products. nih.govencyclopedia.pub This scaffold is particularly common in terpenes, a large and diverse class of organic compounds produced by a variety of plants and some insects. encyclopedia.pub The presence of the spiro[4.5]decane core is often crucial for the biological activity of these natural products. researchgate.net

For example, the spiro[4.5]decane skeleton is found in various sesquiterpenes, which are terpenes with 15 carbon atoms. nih.gov Some of these compounds have demonstrated interesting biological activities. The synthesis of spiro[4.5]decane-containing natural products like gleenol (B1239691) and axenol, which are axane sesquiterpenes, has been a subject of interest in synthetic organic chemistry. nih.gov

In the realm of synthetic chemistry, the construction of the spiro[4.5]decane framework has been approached through various methodologies, including acid-catalyzed reactions, metal-catalyzed processes, and cycloaddition reactions. mdpi.com The development of stereoselective methods to synthesize highly functionalized and chiral spiro[4.5]decanes is an active area of research, driven by the potential of these compounds in drug discovery and development. mdpi.comrsc.org

Contextualization of Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- within this Class

Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- is a specific member of the spiro[4.5]decane class of compounds. Its chemical formula is C11H14O, and its structure features the characteristic spiro[4.5]decane core with additional functional groups: a ketone on the cyclopentane ring and two double bonds within the rings, along with a methyl group on the cyclohexane ring. nih.gov

The presence of these functional groups—a conjugated enone system in the five-membered ring and an isolated double bond in the six-membered ring—suggests potential for a variety of chemical transformations and biological interactions. While specific research on the natural occurrence or detailed biological activity of Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- is not extensively documented in the provided search results, its structural relationship to other biologically active spiro[4.5]decane-containing natural products makes it a compound of scientific interest.

Below is a data table summarizing the key properties of Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-:

PropertyValue
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name 8-methylspiro[4.5]deca-3,7-dien-2-one
CAS Number 72059-92-8

Data sourced from PubChem CID 11789530 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72059-92-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

8-methylspiro[4.5]deca-3,8-dien-2-one

InChI

InChI=1S/C11H14O/c1-9-2-5-11(6-3-9)7-4-10(12)8-11/h2,4,7H,3,5-6,8H2,1H3

InChI Key

REIIZKBYZPVOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2(CC1)CC(=O)C=C2

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Spiro[4.5]deca-3,7-dien-2-one Formation

The construction of the spiro[4.5]decadienone skeleton can be achieved through several strategic approaches, each characterized by unique intermediates and mechanistic routes.

The formation of the spirocyclic system often proceeds through highly reactive intermediates that dictate the reaction's outcome. Spiro-cationic intermediates are pivotal in acid-catalyzed cyclization reactions. For instance, in the dienone-phenol rearrangement, a protonated dienone intermediate can be analogous to a spiro-cationic species, influencing the reaction pathway. researchgate.net The quantitative conversion of a dienone to a tetrahydronaphthol in formic acid provides insight into the behavior of these spiro-cationic intermediates that arise from Ar1-5 participation (neighboring group participation by an aromatic ring). researchgate.net

Another critical intermediate is the spiro-σ-complex. In the three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid, the formation of 2-azaspiro[4.5]deca-6,9-dien-8-ones proceeds via an intermediate spiro-σ-complex. researchgate.net The stability and subsequent reaction of this complex are influenced by the substituents on the aromatic ring. For example, the presence of a phenolic hydroxy group can stabilize the σ-complex by proton abstraction, preventing subsequent cyclizations that might otherwise lead to different product skeletons. researchgate.net

Radical-mediated dearomatization has emerged as a powerful strategy for synthesizing spiro[4.5]decanedienones under mild conditions. researchgate.net Visible-light photoredox catalysis is a common method to initiate these reactions. researchgate.netacs.orgnih.gov

A typical pathway involves the generation of a radical species that subsequently adds to an aromatic ring in an intramolecular fashion, leading to a dearomatized spirocyclic intermediate. For instance, a highly efficient ortho-dearomative cyclization between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate can be initiated using a photocatalyst like fac-Ir(ppy)3. researchgate.netacs.org This process generates a variety of spiro[4.5]deca-1,7,9-trien-6-ones. Similarly, a 5-exo-dig radical cyclization is involved in the intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds and alkynes. nih.gov

Electrochemical methods also provide a green route to radical-initiated dearomative spirocyclization, circumventing the need for external chemical oxidants. rsc.orgresearchgate.net These reactions can proceed through a radical cation intermediate, leading to the formation of diverse spiro[4.5]dienones. rsc.org

Summary of Radical-Mediated Dearomatization Methods for Spiro[4.5]decane Skeletons
MethodKey FeaturesIntermediate(s)Typical ProductReference
Visible-Light PhotocatalysisUses a photocatalyst (e.g., fac-Ir(ppy)3) and visible light; mild reaction conditions.Alkyl/Vinyl RadicalsSpiro[4.5]deca-1,7,9-trien-6-ones researchgate.netacs.org
Intermolecular Radical CyclizationInvolves 5-exo-dig cyclization pathway.Radical IntermediatesSpiro[4.5]deca-1,6,9-trien-8-ones nih.gov
Photoredox-Mediated C–O Bond ActivationUses photoredox catalysis to activate aromatic carboxylic acids.Acyl RadicalSpiro-chromanones researchgate.net
Electrochemical SynthesisMetal- and oxidant-free; performed in an undivided cell.Radical CationPhosphorylated azaspiro[4.5]di/trienones rsc.orgresearchgate.net

Domino reactions, particularly those involving sequential Michael additions, provide an efficient route to complex spiro compounds. unimi.it A double Michael domino reaction can construct bispirooxindoles with excellent yields and diastereoselectivities under mild conditions. The mechanism begins with the base-catalyzed formation of an enolate, which undergoes a Michael addition to an acceptor. The resulting adduct then undergoes a second, intramolecular Michael addition to form the spirocyclic system. unimi.it

While direct evidence for a double Michael addition leading specifically to 8-methyl-spiro[4.5]deca-3,7-dien-2-one is not detailed in the provided context, this type of domino sequence represents a valid synthetic strategy for related spirocyclic structures. unimi.itnih.gov These multicomponent domino reactions, which can also incorporate Knoevenagel condensation and subsequent cyclization steps, are highly valued for their efficiency in building molecular complexity from simple precursors. nih.gov

Rearrangement Reactions of Spiro[4.5]deca-3,7-dien-2-one Derivatives

Spiro[4.5]decanedienone derivatives can undergo a variety of skeletal rearrangements, often triggered by thermal, photochemical, or acidic conditions, leading to structurally diverse and complex molecules.

Spiro[4.5]decadienone intermediates can undergo unusual skeletal rearrangements upon thermal activation. For example, a spiro[4.5]decadienone formed from the Lewis acid-promoted cyclization of an aryl epoxide can rearrange to a benzoxepane core. researchgate.net Mechanistic studies and DFT calculations suggest this rearomative molecular reorganization proceeds through an uncommon intramolecular enolate attack onto the electrophilic oxygen of a p-quinone oxonium zwitterion intermediate. researchgate.net

Photochemical strategies have also been developed for the formal migration of oxygen atoms into carbon-carbon single bonds. chemrxiv.org This type of transformation, applied to cyclic alcohols, can result in oxygen-atom insertion into the carbocyclic ring, representing a powerful method for skeletal editing. chemrxiv.org

Derivatives of spiro[4.5]decanes can be transformed into other bicyclic systems through complex domino reactions. For instance, spiro[5.4]decenones, when treated with trifluoroacetic acid (TFA), can rearrange to form bicyclo[4.4.0]deca-1,4-dien-3-ones. nih.gov This transformation is described as a domino "elimination-double-Wagner-Meerwein-rearrangement". researchgate.netnih.gov

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The unequivocal determination of the structure of a novel or complex organic molecule like Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- necessitates the application of sophisticated spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the cornerstones of such analytical endeavors.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for complete structural assignment.

¹H NMR Spectroscopy would provide crucial information on the chemical environment of each proton, their multiplicity (splitting patterns), and their proximity to one another. Key expected resonances would include signals for the vinylic protons on both the cyclopentene (B43876) and cyclohexadiene rings, the allylic protons, and the methyl group protons. The coupling constants (J-values) between adjacent protons would be instrumental in deducing the dihedral angles and thus the preferred conformation of the rings.

¹³C NMR Spectroscopy , including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number of distinct carbon environments and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. The chemical shifts of the carbonyl carbon and the sp²-hybridized carbons of the double bonds would be characteristic and aid in confirming the core structure.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for assembling the molecular puzzle. COSY spectra would reveal proton-proton coupling networks, allowing for the tracing of the connectivity within each ring system. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would establish long-range (2-3 bond) correlations between protons and carbons, definitively linking the different fragments of the molecule and confirming the placement of the methyl group and the spiro-junction.

Studies on analogous systems, such as 2-azaspiro[4.5]deca-6,9-dien-8-ones, have demonstrated the power of NMR in distinguishing between tautomeric forms. researchgate.net For Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-, NMR could be employed to investigate the potential for keto-enol tautomerism, although the dienone structure is expected to be the overwhelmingly predominant form.

A hypothetical ¹³C NMR data table for Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-, based on computational predictions and data from similar structures, is presented below.

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C=O)195-205
C3125-135
C4150-160
C5 (Spiro)50-60
C630-40
C7120-130
C8135-145
C925-35
C1035-45
C11 (CH₃)20-30

This table is illustrative and based on general chemical shift ranges for similar functional groups and structural motifs.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its molecular formula, C₁₁H₁₄O. nih.gov

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting mass spectrum would display a characteristic pattern of fragment ions. Key fragmentation pathways for spiro[4.5]decane systems often involve retro-Diels-Alder reactions or cleavages at the bonds adjacent to the spiro center. The analysis of these fragments would provide valuable corroborating evidence for the proposed structure. For instance, the fragmentation of a related sesquiterpene, Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-, has been documented and provides a basis for predicting the fragmentation of the title compound. nist.gov

A table of expected key ions in the mass spectrum of Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- is provided below.

m/zPossible Fragment Identity
162[M]⁺ (Molecular Ion)
147[M - CH₃]⁺
134[M - CO]⁺
119[M - CO - CH₃]⁺
91[C₇H₇]⁺ (Tropylium ion)

This table is hypothetical and represents plausible fragmentation patterns.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While spectroscopic methods provide a detailed picture of the molecular connectivity, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is capable of revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.

For a molecule like Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray diffraction analysis would provide a definitive map of electron density, from which the positions of all non-hydrogen atoms can be determined with high precision.

The crystallographic data would confirm the spirocyclic nature of the molecule, the planarity or puckering of the five- and six-membered rings, and the relative stereochemistry of the methyl group if chiral centers are present. For instance, in the crystal structure of a related compound, Methyl 8-oxo-2-phenyl-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate, the five- and six-membered rings were found to be inclined to one another by 89.79 (5)°. researchgate.net Similar analyses of other spiro[4.5]decane derivatives have provided detailed insights into their solid-state conformations. researchgate.netmdpi.com

A representative table of crystallographic data that would be obtained for Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- is shown below.

ParameterValue
Molecular FormulaC₁₁H₁₄O
Formula Weight162.23
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
V (ų)Value
ZValue
Density (calculated) (g/cm³)Value

This table is a template for the type of data generated from an X-ray crystallographic experiment.

Conformational Dynamics and Stereochemical Properties of Spiro[4.5]deca-3,7-dien-2-one Analogues

The spiro[4.5]decane framework, with its fused ring system, exhibits interesting conformational properties. The cyclopentane (B165970) ring typically adopts an envelope or twist conformation, while the cyclohexene (B86901) or cyclohexadiene ring can exist in various conformations such as half-chair, boat, or twist-boat. The presence of substituents and double bonds significantly influences the conformational preferences of these rings.

The study of conformational dynamics often involves a combination of experimental techniques, such as variable-temperature NMR, and computational modeling. For instance, dynamic NMR experiments on spiro and polyspiro 1,3-dioxane (B1201747) compounds have been used to study the interconversion between different isomers. rsc.org

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to calculate the relative energies of different conformers and to map the potential energy surface for ring inversions or pseudorotations. These theoretical studies, when benchmarked against experimental data, provide a powerful tool for understanding the complex interplay of steric and electronic effects that govern the conformational landscape of spirocyclic molecules.

Computational Chemistry and Theoretical Modeling of Spiro 4.5 Deca 3,7 Dien 2 One Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanistic pathways of organic reactions involving spiro compounds. nih.gov By calculating the energies of reactants, transition states, and products, DFT allows for a detailed exploration of reaction feasibility, kinetics, and thermodynamics.

In the context of spiro[4.5]decane systems, DFT calculations have been successfully employed to verify proposed reaction mechanisms and analyze diastereoselectivity. researchgate.net For instance, in the synthesis of spiro[4.5]decane derivatives through a domino reaction, DFT calculations were performed to elucidate the free-energy profiles of the reaction mechanism, confirming the plausibility of the proposed [4+2] cycloaddition pathway. researchgate.net

Furthermore, DFT studies on related dienone systems have demonstrated high predictive power for both reactivity and stereoselectivity. nih.gov Calculations at the B3LYP/6-311G** level of theory, for example, have accurately predicted the outcomes of Brønsted acid-catalyzed electrocyclization reactions. These studies show that computational models can account for the influence of heteroatoms and substituents on the reaction barrier and torquoselectivity, providing a robust instrument for predicting reaction outcomes in complex cyclic systems. nih.gov The consistency between computational predictions and experimental results underscores the utility of DFT in designing synthetic routes and understanding fundamental reaction mechanisms. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions (as applied to related spiro compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a ligand, such as a spiro compound, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- are not extensively documented, research on structurally related spiro compounds demonstrates the utility of this approach. For example, novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been evaluated in silico for their potential as inhibitors of the SARS-CoV-2 main protease and human mast cell tryptase. mdpi.comnih.gov These studies identified promising compounds by analyzing their binding affinity, hydrogen bond interactions, and hydrophobicity within the active sites of the target proteins. mdpi.comnih.gov

In another study, spiro-5-nitro isatino aza-β-lactams were synthesized and their potential anticancer properties were investigated using molecular docking against breast cancer (MCF-7) cell lines. nih.gov The docking results helped to elucidate the potential mechanisms of their cytotoxic activity. Similarly, a series of 4'-(substituted phenyl)spiro[indoline-3,3'- mdpi.comnih.govacs.orgtriazolidine]-2,5'-diones were docked against bacterial DNA gyrase to explore their antibacterial potential. tandfonline.com

These examples highlight a common methodology in computational drug design where a library of related spiro compounds is screened against a specific biological target to identify lead candidates for further development.

Spiro Compound ClassBiological TargetKey Findings
Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dionesSARS-CoV-2 main protease, Human mast cell tryptaseIdentified top-rated compounds based on binding energy, H-bonds, and hydrophobicity. mdpi.comnih.gov
Spiro-5-nitro isatino aza-β-lactamsBreast cancer (MCF-7) cell linesRevealed potential cytotoxic activity mechanisms. nih.gov
4'-(Substituted phenyl)spiro[indoline-3,3'- mdpi.comnih.govacs.orgtriazolidine]-2,5'-dionesBacterial DNA gyrase (PDB ID: 1KZN)Investigated potential antibacterial activity. tandfonline.com
Spiroindoloquinazoline compoundsNot specifiedVerified importance for biological application and drug design. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (as applied to related spiro compounds)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based drug design approaches that aim to correlate the chemical structure of compounds with their biological activity. nih.gov

QSAR models are mathematical equations that relate variations in the physicochemical properties of a series of compounds to their biological activities. For a series of spiro-compounds of benzothiazole (B30560) derivatives identified as Acetyl-CoA carboxylase (ACC) inhibitors, a three-dimensional QSAR (3D-QSAR) analysis was employed. researchgate.net This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. The resulting models showed good statistical significance and predictive ability, identifying key structural features favorable for inhibitory activity, such as the presence of electropositive and bulky groups at a specific position. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. nih.gov This model can then be used as a 3D query to screen large databases for new, structurally diverse compounds that are likely to be active. frontiersin.org While a specific pharmacophore model for Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- is not available, this methodology has been successfully applied to other complex cyclic structures to discover novel inhibitors for targets like COX-2 and Polo-like kinase 1 (PLK1). nih.govmdpi.com

The general workflow for these studies involves:

Dataset Selection : Compiling a set of compounds with known biological activity. nih.gov

Model Generation : Developing statistically robust QSAR models or generating pharmacophore hypotheses based on the most active compounds. nih.govmdpi.com

Model Validation : Assessing the predictive power of the model using internal and external test sets. nih.gov

Interpretation : Using the models to understand the structure-activity relationship and guide the design of new, more potent compounds. researchgate.netnih.gov

Modeling TechniqueApplication on Related CompoundsKey Statistical MetricsInsights Gained
3D-QSAR (CoMFA/CoMSIA)Spiro-benzothiazole derivatives as ACC inhibitorsq² = 0.625, r² = 0.927 (CoMFA); q² = 0.779, r² = 0.937 (CoMSIA)Identified that electropositive, bulky, and hydrophilic groups at specific positions enhance inhibitory activity. researchgate.net
Pharmacophore-based 3D-QSARPLK1 inhibitorsq² = 0.628, r²pred = 0.785The model's contour maps correlated well with ligand-receptor interactions observed in crystal structures. mdpi.com

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity and selectivity (chemo-, regio-, and stereo-) of organic reactions, providing valuable insights that can guide synthetic planning. rsc.orgescholarship.org

For reactions involving spirocyclic systems, DFT calculations are a primary tool. As mentioned previously, DFT can be used to model the entire reaction coordinate, identifying the transition states that govern reaction rates and product distributions. nih.gov For example, in the Nazarov reaction, DFT calculations successfully predicted how substituents on a heterocyclic ring would affect the torquoselectivity of the electrocyclic ring closure, leading to specific diastereomers. nih.gov

Beyond transition state theory, conceptual DFT (CDFT) can be used to predict reactivity trends. rsc.org CDFT utilizes reactivity indices derived from the electron density to explain and predict the behavior of molecules. In a study on the cycloaddition between a spirocyclopropane and aldehydes, CDFT analysis concluded that electron-rich aldehydes were more nucleophilic and thus more favorable for the reaction. rsc.org

These computational approaches allow chemists to screen various substrates and reaction conditions in silico before committing to laboratory experiments, saving time and resources. The ability to accurately predict the outcome of complex transformations is a significant advantage in the synthesis of structurally intricate molecules like spiro[4.5]decane derivatives. rsc.org

Mechanistic Aspects of Biological Activity and Molecular Interactions

Exploration of Molecular Targets and Binding Mechanisms for Spiro[4.5]deca-dien-one Related Compounds

Analogues based on the spiro[4.5]decane scaffold have been identified as potent and selective inhibitors of various enzymes and receptors. These findings underscore the versatility of the spirocyclic core in interacting with diverse biological targets.

Key molecular targets identified for spiro[4.5]decanone analogues include:

Prolyl Hydroxylase Domain (PHD) enzymes: Certain spiro[4.5]decanone derivatives have been developed as inhibitors of HIF prolyl hydroxylases (PHDs), which are enzymes dependent on 2-oxoglutarate (2OG). researchgate.netnih.gov These enzymes are critical regulators of the hypoxia-inducible factor (HIF) pathway. The binding mechanism of these inhibitors involves chelating the Fe(II) ion at the active site of the PHD enzyme, competing with the 2OG co-substrate. nih.gov Crystallographic studies show that the spirocyclic core can extend into both the 2OG and substrate-binding pockets of the enzyme. Specifically, substituent groups like a biphenyl (B1667301) ring can project into an aromatic pocket formed by tryptophan and phenylalanine residues, which are normally involved in substrate binding. nih.gov

Phospholipase D (PLD) isoforms: Novel chiral 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated enantioselective inhibition of individual PLD isoforms. nih.gov This suggests that the specific stereochemistry of the spiro compound is crucial for its interaction with the target.

Adrenergic Receptors: Fluoro analogues of 8-azaspiro[4.5]decane-7,9-dione have been synthesized and identified as high-affinity, selective antagonists for the alpha(1d)-adrenergic receptor. nih.gov This highlights the potential for this scaffold in targeting G-protein-coupled receptors.

General Biological Activity: Spirocyclic compounds are present in a wide range of natural and synthetic molecules that exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netnih.govmdpi.com The cyclohexadienone moiety, in particular, is recognized for its pharmacophoric properties and can act as an efficient Michael acceptor. researchgate.net

Cellular Pathway Modulation by Spiro[4.5]deca-3,7-dien-2-one Analogues

By interacting with specific molecular targets, analogues of Spiro[4.5]deca-3,7-dien-2-one can modulate key cellular signaling pathways. This modulation is the basis for their observed biological effects.

HIF Pathway Regulation: By inhibiting PHD enzymes, spiro[4.5]decanone inhibitors can stabilize HIF-α subunits, preventing their degradation. nih.gov This leads to the upregulation of HIF target genes, which are involved in critical processes such as erythropoiesis and angiogenesis. This mechanism mimics the physiological response to hypoxia and is a therapeutic target for conditions like anemia. researchgate.netnih.gov

Adrenergic Signaling: As antagonists of the alpha(1d)-adrenergic receptor, 8-azaspiro[4.5]decane-7,9-dione analogues can block signaling pathways associated with this receptor, which are typically involved in smooth muscle contraction and neurotransmission. nih.gov

General Effects: The inherent reactivity of moieties like the cyclohexadienone system in some spiro compounds suggests they can engage in covalent interactions with cellular nucleophiles, potentially modulating various cellular processes through this mechanism. researchgate.net Spirocyclic structures in general are sought after in pharmaceutical research due to their fundamental roles in a variety of biological processes. researchgate.net

Structure-Activity Relationships (SAR) for Mechanistic Understanding in Spirocyclic Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of spirocyclic compounds. Research on various spiro[4.5]decane analogues has provided valuable insights into how structural modifications influence their biological activity.

For PHD inhibitors , SAR studies revealed that modifications to the substituent groups on the spiro[4.5]decanone core are critical for activity. The group designed to interact with the aromatic pocket in the enzyme's active site significantly influences potency. researchgate.netnih.gov Furthermore, the specific arrangement of atoms within the spirocyclic system is important for chelating the active site metal ion effectively. nih.gov

In the development of PLD inhibitors , moving from a triazaspiro[4.5]decanone to a 2,8-diazaspiro[4.5]decanone core introduced a new chiral center. This change led to enantioselective inhibition of PLD isoforms and significantly improved pharmacokinetic properties, such as increased plasma free fraction and longer half-life. nih.gov

For alpha(1d)-adrenergic receptor antagonists , SAR studies on 8-azaspiro[4.5]decane-7,9-diones demonstrated that specific substitutions, such as the introduction of fluorine atoms on a phenylpiperazine moiety, led to high-affinity antagonists with remarkable selectivity for the alpha(1d) subtype over other adrenergic receptors. nih.gov

The tables below summarize key SAR findings for different classes of spiro[4.5]decane analogues.

SAR Insights for Spiro[4.5]decanone-based PHD Inhibitors
Structural ModificationObserved Effect on Activity/SelectivityReference
Variation of the group projecting into the aromatic pocket (e.g., biphenyl vs. methyl pyridine)Significantly alters inhibitor potency. researchgate.netnih.gov
Modification of the metal-chelating moietyCrucial for binding to the active site Fe(II) ion. nih.gov
Replacement of imidazolidine-2,4-dione ring with an amide groupResulted in inactive compounds, implying the importance of the original ring for activity. researchgate.net
SAR Insights for Spiro[4.5]decanone-based PLD Inhibitors
Structural ModificationObserved Effect on Activity/PropertiesReference
Removal of a nitrogen atom (triaza- to diazaspiro[4.5]decanone)Introduced a new chiral center, leading to enantioselective inhibition. nih.gov
Introduction of sp³ characterImproved pharmacokinetic properties (enhanced free fraction, longer half-life). nih.gov

Enzymatic Interactions and Inhibition Profiles

The spiro[4.5]decanone scaffold has proven to be a versatile template for generating potent and selective enzyme inhibitors. Detailed studies have characterized their inhibition profiles against specific enzyme families.

Spiro[4.5]decanone-containing compounds have been extensively studied as inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, particularly the HIF prolyl hydroxylases (PHD1-3). nih.gov These inhibitors are competitive with the 2OG co-substrate and bind to the active site Fe(II). nih.gov Initial selectivity studies have shown that these compounds have the potential for selective inhibition not only among the PHD isoforms but also against other human 2OG oxygenases, such as factor inhibiting HIF (FIH) and certain histone demethylases. nih.gov

Similarly, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as isoform-selective inhibitors of Phospholipase D (PLD1 and PLD2). nih.gov The chirality introduced into this scaffold was a key factor in achieving enantioselective inhibition, where different stereoisomers preferentially inhibited different PLD isoforms. nih.gov This work highlights the potential of the spiro[4.5]decane framework for achieving high selectivity in enzyme inhibition.

Enzyme Inhibition by Spiro[4.5]decane Analogues
Compound ClassTarget EnzymeMechanism of InhibitionKey FindingReference
Spiro[4.5]decanone derivativesHIF Prolyl Hydroxylases (PHDs)Competitive with 2-oxoglutarate, binds to active site Fe(II).Potent inhibition and potential for selectivity against other 2OG oxygenases. researchgate.netnih.gov
2,8-Diazaspiro[4.5]decan-1-one derivativesPhospholipase D (PLD1/PLD2)Not specifiedDemonstrated enantioselective inhibition of PLD isoforms. nih.gov

Synthetic Applications and Future Directions

Utilization of Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- as a Key Synthetic Intermediate for Complex Molecules

A comprehensive review of the scientific literature reveals a notable scarcity of published research detailing the specific utilization of Spiro[4.5]deca-3,7-dien-2-one, 8-methyl- as a key synthetic intermediate in the total synthesis of complex molecules. While the broader spiro[4.5]decane scaffold is a well-established building block in organic synthesis, this particular derivative has not been prominently featured in documented synthetic routes. This lack of specific examples prevents a detailed discussion of its role in the construction of intricate molecular architectures.

Development of Novel Synthetic Methodologies Inspired by Spiro[4.5]deca-3,7-dien-2-one Architectures

The inherent structural rigidity and three-dimensionality of the spiro[4.5]decane framework have inspired the development of innovative synthetic strategies for the construction of spirocyclic systems. These methodologies often address the challenge of creating the quaternary spirocenter with high stereocontrol.

One notable approach involves the use of a samarium(II) iodide-promoted ketyl radical mediated tandem cyclization. This method allows for the highly stereoselective construction of spiro[4.5]decanes from ω-alkynyl carbonyl compounds bearing an activated alkene. The stereochemical outcome of the initial cyclization can be controlled by the choice of activators, providing a versatile tool for the synthesis of complex spirocyclic structures.

Another strategy employs a FeCl3-promoted one-step synthesis of spiro[4.5]decane derivatives. This method offers a straightforward and efficient route to this important structural motif. Furthermore, synergistic photocatalysis and organocatalysis have been utilized for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. This approach is advantageous due to its mild reaction conditions and high atom economy.

The development of these and other novel synthetic methodologies highlights the ongoing interest in the spiro[4.5]decane architecture and its role in advancing the field of organic synthesis.

Perspectives on Advanced Materials and Chemical Biology Applications of Spiro[4.5]Decane Derivatives

The unique conformational constraints and diverse functionalities of spiro[4.5]decane derivatives make them attractive scaffolds for applications in advanced materials and chemical biology.

In the realm of medicinal chemistry, spiro[4.5]decane derivatives have been investigated for a range of biological activities. For instance, spiro[4.5]decanone-containing compounds have been identified as inhibitors of the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are targets for the treatment of anemia and other ischemia-related diseases. researchgate.netnih.gov These derivatives serve as templates for the generation of potent and selective 2-oxoglutarate (2OG) oxygenase inhibitors. researchgate.netnih.gov Additionally, various spiro[4.5]decane derivatives have been synthesized and evaluated for their potential as novel therapeutics, including applications in treating dyslipidemias and atherosclerosis.

The rigid spirocyclic framework is also being explored in the design of scaffolds for tissue regeneration. Bio-based natural materials incorporating such structures are being investigated for their biocompatibility and ability to support cell growth.

Furthermore, the interesting photophysical properties of certain spiro-conjugated systems suggest their potential use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. The continued exploration of the chemical space occupied by spiro[4.5]decane derivatives is expected to yield novel compounds with significant applications in both medicine and materials science.

Q & A

Q. What safety protocols are essential when handling reactive intermediates in spirocompound synthesis?

  • Conduct hazard assessments for reagents like iodonium salts and lithium dimethylcuprate. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. Reference safety data sheets (SDS) for toxicity profiles (e.g., CAS 143842-75-5 derivatives require PPE and fume hoods) .

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